molecular formula C23H26N2O B2964381 N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide CAS No. 329778-67-8

N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide

Cat. No.: B2964381
CAS No.: 329778-67-8
M. Wt: 346.474
InChI Key: JZZLTPBKFGVDEM-VAWYXSNFSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide is a synthetic acrylamide derivative characterized by a hybrid structure combining a tryptamine moiety (via the indole-ethylamine group) and a 4-isobutylphenyl acrylamide scaffold. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), as it incorporates the 4-isobutylphenyl group, a hallmark of ibuprofen derivatives .

Properties

IUPAC Name

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-17(2)15-19-9-7-18(8-10-19)11-12-23(26)24-14-13-20-16-25-22-6-4-3-5-21(20)22/h3-12,16-17,25H,13-15H2,1-2H3,(H,24,26)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZLTPBKFGVDEM-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide involves the coupling of tryptamine and ibuprofen. A common method for preparing amides is through the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction typically involves the activation of the carboxyl group of ibuprofen by DCC, which then reacts with the amino group of tryptamine to form the amide bond . The reaction conditions usually include a solvent such as dichloromethane and are carried out at room temperature.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide can undergo various chemical reactions, including:

Scientific Research Applications

Based on the search results, here is what is known about the compound N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide:

Basic Information

  • Name: this compound
  • CAS Number: 329778-67-8
  • Molecular Formula: C23H26N2O
  • Molecular Weight: 346.47

Synonyms

  • This compound
  • 2-Propenamide, N-[2-(1H-indol-3-yl)ethyl]-3-[4-(2-methylpropyl)phenyl]-
  • (2E)-N-[2-(1H-indol-3-yl)ethyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide

Predicted Properties

  • Boiling Point: 606.5±55.0 °C
  • Density: 1.122±0.06 g/cm3
  • pKa: 15.34±0.46

Synthesis

  • One search result mentions the preparation of a similar compound, N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide, through a reaction between tryptamine and ibuprofen using N,N′-dicyclohexylcarbodiimide as a dehydrating reagent .

Potential Applications

  • The compound is related to tryptamine derivatives, which are known for a vast array of biological activities, and to ibuprofen, which is known for its analgesic, antipyretic, and anti-inflammatory properties . Amides are important in the pharmaceutical industry, suggesting this compound may have pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide involves its interaction with biological targets such as serotonin receptors due to the tryptamine moiety. The ibuprofen part of the molecule can inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Research Implications and Gaps

  • Mechanistic Studies : Compound A lacks explicit biological data despite structural similarities to active analogues. Future work should evaluate its COX-1/COX-2 inhibition or NF-κB/MAPK modulation.
  • Structure-Activity Relationships (SAR) : Systematic modification of the acrylamide’s aryl group (e.g., introducing methoxy or halogens) could optimize target specificity, as seen in .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide is a synthetic compound belonging to the indole derivatives class, which are known for their diverse biological activities. This article examines the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H24N2O
  • Molecular Weight : 320.42 g/mol
  • Melting Point : Not specified in the literature
  • Boiling Point : Predicted at 606.5 ± 55.0 °C .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anti-inflammatory Properties : The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Inhibition of COX enzymes leads to a reduction in inflammation and pain .
  • Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases.
  • Anticancer Potential : Preliminary studies suggest that compounds with indole structures may have anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .

Biological Activity Overview

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits COX enzymes, reducing inflammation and pain
AntioxidantScavenges free radicals, potentially protecting cells from oxidative damage
AnticancerModulates pathways related to cell growth and apoptosis; potential for cancer treatment

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives similar to this compound:

  • Inhibition of Cholinesterases : A study on related indole-based compounds demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential for treating neurodegenerative diseases .
  • Antimicrobial Activity : Research has shown that certain indole derivatives possess antimicrobial properties against various bacterial strains, indicating their potential as therapeutic agents in infectious diseases .
  • Analgesic Effects : Compounds derived from tryptamine have been evaluated for analgesic activity, showing promise in reducing pain through central mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide, and what critical reaction conditions should be optimized?

  • The compound can be synthesized via Friedel-Crafts acylation or acrylamide coupling. For example, indole derivatives are often functionalized using POCl₃ in acetonitrile to introduce acrylamide groups, as seen in analogous indole-acrylamide syntheses . Key parameters include temperature control (e.g., room temperature for cyclization steps) and catalyst selection (e.g., ZnCl₂ for cyclization). Solvent choice (e.g., chloroform for crystallization) also impacts yield and purity.

Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic methods are most reliable?

  • FT-IR confirms functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹). ¹H/¹³C NMR resolves indole NH protons (~10-12 ppm) and acrylamide geometry (trans coupling constants ~15 Hz). X-ray crystallography (if crystalline) provides definitive stereochemistry, as demonstrated for structurally similar indole-acrylamides . Mass spectrometry (HRMS) validates molecular weight (exact mass: ~377.19 g/mol).

Q. What in vitro assays are suitable for preliminary screening of biological activity, such as anti-inflammatory or anticancer potential?

  • MTT/Proliferation assays (e.g., against cancer cell lines) assess cytotoxicity. COX-1/COX-2 inhibition assays evaluate anti-inflammatory activity, referencing protocols from indole derivatives with similar scaffolds . Receptor binding studies (e.g., Bcl-2/Mcl-1 for apoptosis) can be guided by SAR trends in related compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s potency, particularly for targets like Bcl-2/Mcl-1 or neuropeptide Y receptors?

  • Introduce substituents at the 4-isobutylphenyl group (e.g., halogens, nitro) to modulate lipophilicity and binding. Modify the indole ethyl chain (e.g., alkylation or acetylation) to enhance bioavailability. Compare with analogues like JNJ-5207787 , a Y2 antagonist with cyclopentyl-ethyl and cyanophenyl groups, to identify critical pharmacophores . Use molecular docking to predict interactions with targets like Bcl-2 .

Q. What strategies resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?

  • Standardize assay conditions (e.g., cell line selection, serum concentration). Validate purity (>98% via HPLC) to exclude batch variability. Cross-reference with structurally validated compounds, such as N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide , which showed consistent COX-2 inhibition . Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics if discrepancies persist.

Q. How should in vivo efficacy and pharmacokinetics be evaluated for this compound, considering its potential CNS activity?

  • Pharmacokinetic profiling : Measure brain penetration via intraperitoneal administration (30 mg/kg) and monitor plasma/brain concentrations using LC-MS, as done for Y2 antagonists . In vivo models : Use formalin-induced pain (for anti-inflammatory activity) or xenograft tumors (for anticancer efficacy). Include controls like AZ-5104 , an indole-derived metabolite with documented in vivo stability .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques. For example, if receptor binding assays disagree with functional activity (e.g., GTPγS vs. radioligand displacement), perform autoradiography in tissue sections to confirm target engagement .
  • Safety and Handling : Follow SDS guidelines for acrylamide derivatives: use PPE (gloves, goggles), avoid dust generation, and store at -20°C for long-term stability .

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